molecular formula C29H50O B1580951 Stigmast-5-en-3beta-ol CAS No. 68555-08-8

Stigmast-5-en-3beta-ol

Cat. No. B1580951
CAS RN: 68555-08-8
M. Wt: 414.7 g/mol
InChI Key: KZJWDPNRJALLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmast-5-en-3beta-ol is a natural product found in Tetragonia tetragonoides, Dioscorea dumetorum, and other organisms with data available.

Scientific Research Applications

Anti-Diabetic Potential

  • Glucose Uptake Regulation : Stigmast-5-en-3beta-ol enhances glucose uptake, suggesting its potential in managing insulin resistance and diabetes. It functions through the PI3K dependent pathway in L6 myotubes, a rat skeletal muscle model (Sujatha et al., 2010).
  • Antidiabetic Activity in Mice : The compound was isolated from the chloroform extract of Aristolochia indica and showed significant antidiabetic effects in alloxan-induced diabetic mice, along with antioxidant properties (Karan et al., 2012).

Anticancer Properties

  • Antiproliferative Effects : Stigmast-5-en-3-ol, isolated from Dendronephthya gigantea, has shown prominent antiproliferative effects on leukemia and breast cancer cell lines. Its action is mediated through the mitochondria-dependent apoptotic pathway (Fernando et al., 2018).
  • Cytotoxic Activity : Various studies have isolated stigmast-5-en-3beta-ol and related compounds from different plant sources, demonstrating cytotoxic effects against various cancer cell lines (Farabi et al., 2017).

Anti-Inflammatory Activity

  • Hexane Extracts of Bursera simaruba : Studies on hexane extracts containing stigmast-5-en-3beta-ol have shown strong anti-inflammatory activity comparable to phenylbutazone (Carretero et al., 2008).

Neuroprotective and Other Effects

  • Nerve Growth Factor Potentiation : Compounds including stigmast-5-en-3beta-ol isolated from Verbena littoralis enhanced nerve growth factor-mediated neurite outgrowth, suggesting potential neuroprotective effects (Li et al., 2003).
  • Hypoglycaemic Effect : Stigmast-4-en-3-one, derived from stigmast-5-en-3beta-ol, demonstrated significant hypoglycaemic effects in diabetic rats, indicating its potential in diabetes management (Jamaluddin et al., 1995).

Algicidal and Herbicidal Activity

  • Rice Hull Extracts : Extracts from rice hulls containing steroidal compounds including stigmast-5-en-3beta-ol showed significant inhibitory activities against harmful algae and weeds, suggesting its use in environmentally friendly agricultural practices (Chung et al., 2007).

properties

CAS RN

68555-08-8

Product Name

Stigmast-5-en-3beta-ol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3

InChI Key

KZJWDPNRJALLNS-UHFFFAOYSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Other CAS RN

68555-08-8
19044-06-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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